An In-depth Technical Guide to 3-Fluoro-4-methylbenzylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Fluoro-4-methylbenzylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methylbenzylamine is a substituted aromatic amine that has garnered interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzyl moiety, offers a nuanced combination of steric and electronic properties that can be strategically exploited in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Fluoro-4-methylbenzylamine, with a focus on its relevance to drug discovery and development.
Chemical Structure and Physicochemical Properties
3-Fluoro-4-methylbenzylamine, with the chemical formula C₈H₁₀FN, is a colorless to yellow-brown liquid at room temperature. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly influence the molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, making it an attractive component in the design of drug candidates.
Structural Information
The structure of 3-Fluoro-4-methylbenzylamine is characterized by a benzylamine core with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring.
Systematic (IUPAC) Name: (3-Fluoro-4-methylphenyl)methanamine
InChI: 1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
InChIKey: XCAJNBJDLZPHNB-UHFFFAOYSA-N
SMILES: Cc1ccc(CN)c(c1)F
Physicochemical Data
A summary of the key physicochemical properties of 3-Fluoro-4-methylbenzylamine is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | |
| Appearance | Colorless to Yellow-brown Liquid | |
| Boiling Point | 200-203 °C (Predicted) | [1][2] |
| Density | ~1.06 g/cm³ | [1] |
| pKa | 8.95 ± 0.10 (Predicted) | [2] |
| Refractive Index | 1.5155 (Predicted) | [2] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methyl protons. The coupling of the fluorine atom with adjacent protons will result in characteristic splitting patterns.
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Aromatic Protons (Ar-H): Signals are expected in the range of δ 6.9-7.2 ppm. The protons on the aromatic ring will exhibit splitting due to both proton-proton and proton-fluorine coupling.
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Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet is anticipated around δ 3.8-4.0 ppm.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected between δ 1.5-2.5 ppm.
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Methyl Protons (-CH₃): A singlet is predicted around δ 2.2-2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to or near the fluorine atom will show characteristic splitting (C-F coupling).
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Aromatic Carbons (Ar-C): Signals are expected in the δ 115-165 ppm region. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond C-F couplings.
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Benzylic Carbon (-CH₂-NH₂): A signal is anticipated around δ 45-50 ppm.
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Methyl Carbon (-CH₃): A signal is expected around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: Two bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.
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C-H Stretching (Aromatic and Aliphatic): Bands will appear around 2850-3100 cm⁻¹.
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C=C Stretching (Aromatic): Absorptions are expected in the 1450-1600 cm⁻¹ region.
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C-N Stretching: A band is anticipated in the 1000-1250 cm⁻¹ range.
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C-F Stretching: A strong absorption band is expected in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 139. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the benzylic C-C bond.
Synthesis of 3-Fluoro-4-methylbenzylamine
A common and efficient method for the synthesis of 3-Fluoro-4-methylbenzylamine is the reduction of the corresponding nitrile, 3-fluoro-4-methylbenzonitrile. This precursor can be synthesized via methods such as the Sandmeyer reaction from 3-fluoro-4-methylaniline or through palladium-catalyzed cyanation of a corresponding aryl halide.
Synthesis of the Precursor: 3-Fluoro-4-methylbenzonitrile
A plausible synthetic route to 3-fluoro-4-methylbenzonitrile involves the diazotization of 3-fluoro-4-methylaniline followed by a Sandmeyer reaction with a cyanide source. An alternative approach described in the patent literature involves a multi-step process starting from o-methylbenzylamine[3].
Reduction of 3-Fluoro-4-methylbenzonitrile to 3-Fluoro-4-methylbenzylamine
The reduction of the nitrile functionality to a primary amine can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metal hydrides.
This protocol describes a general procedure for the catalytic hydrogenation of a benzonitrile to a benzylamine.
Caption: Workflow for the catalytic hydrogenation of 3-fluoro-4-methylbenzonitrile.
Step-by-Step Methodology:
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Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq.) in a solvent such as ethanol or methanol.
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Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C), under an inert atmosphere.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
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Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-fluoro-4-methylbenzylamine.
Applications in Drug Discovery and Development
Fluorinated building blocks are of significant interest in medicinal chemistry due to the ability of fluorine to modulate key drug properties. 3-Fluoro-4-methylbenzylamine is a valuable synthon for introducing a fluorinated benzylamine moiety into target molecules.
Role as a Key Intermediate
The primary amine functionality of 3-Fluoro-4-methylbenzylamine allows for its facile incorporation into various molecular scaffolds through reactions such as amide bond formation, reductive amination, and nucleophilic substitution.
Potential in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors, such as Olaparib, feature a phthalazinone core connected to a substituted benzylamine moiety. While direct evidence of the use of 3-Fluoro-4-methylbenzylamine in the synthesis of known PARP inhibitors is not prevalent in the literature, its structure makes it a plausible candidate for the synthesis of novel analogues. The introduction of the 3-fluoro-4-methylbenzyl group could potentially enhance the binding affinity, selectivity, or pharmacokinetic profile of these inhibitors.



